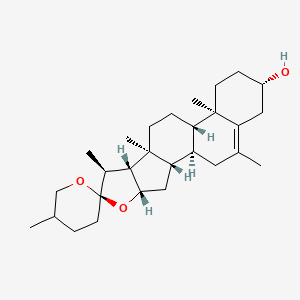
6-Methyldiosgenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyldiosgenin is a naturally occurring steroidal saponin derived from plants, particularly yams It is a derivative of diosgenin, which is widely recognized for its role in the synthesis of steroidal drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldiosgenin typically involves the modification of diosgenin. One common method includes the use of pyridine and thionyl chloride to introduce the methyl group at the 6th position of the diosgenin molecule . Another method involves the use of potassium hydroxide as a reagent .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, including tissue culture and genetic modification of diosgenin-producing plants. These methods aim to enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyldiosgenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the steroidal structure.
Substitution: This reaction can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can result in the formation of alcohols.
Applications De Recherche Scientifique
6-Methyldiosgenin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various steroidal drugs.
Biology: It is studied for its potential effects on cellular processes, including cell differentiation and apoptosis.
Industry: It is used in the production of steroidal drugs and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 6-Methyldiosgenin involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in steroidogenesis and to influence signaling pathways related to cell growth and apoptosis . The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy, as it involves the activation of caspases and the regulation of Bcl-2 family proteins.
Comparaison Avec Des Composés Similaires
Diosgenin: The parent compound from which 6-Methyldiosgenin is derived.
6-Methoxy Diosgenin: Another derivative with a methoxy group at the 6th position.
Spirostan-3,6-diol: A related compound with similar steroidal structure.
Uniqueness: this compound is unique due to the presence of the methyl group at the 6th position, which can influence its biological activity and chemical reactivity. This modification can enhance its potential as a precursor for the synthesis of specific steroidal drugs and bioactive compounds .
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3/t16?,18-,19-,20+,21-,23-,24-,25-,26+,27-,28+/m0/s1 |
Clé InChI |
RJQCTQMDJCNDGK-CYLZVYOHSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=C5[C@@]4(CC[C@@H](C5)O)C)C)C)O[C@]16CCC(CO6)C |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


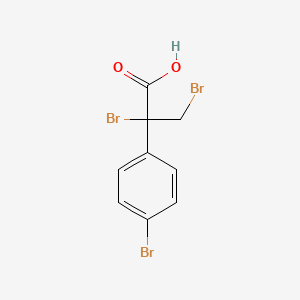
![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

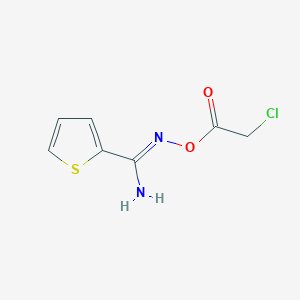
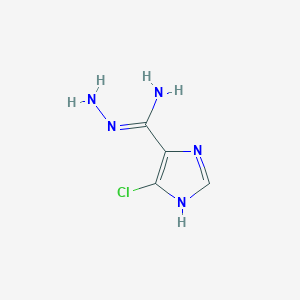
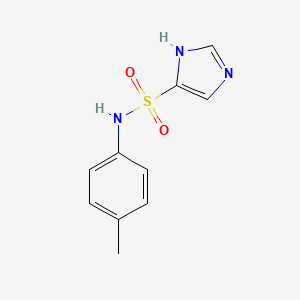
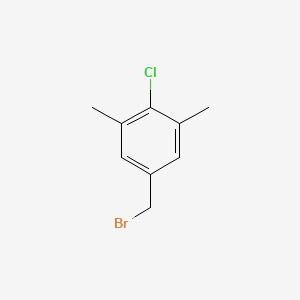
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
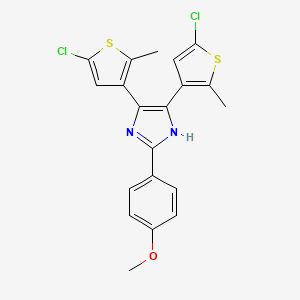
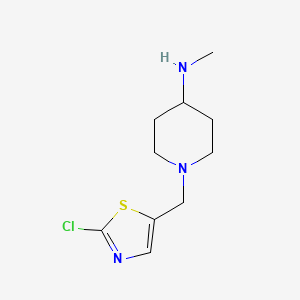
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
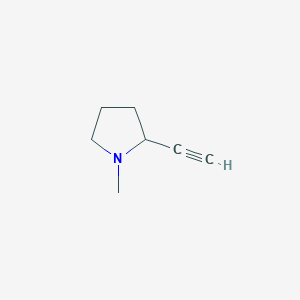
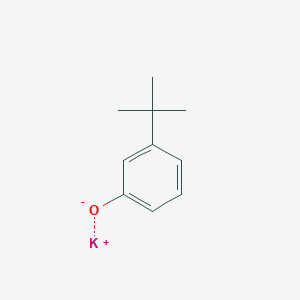
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
